

Spectroscopic Profile of 1,2,3-Tribromobutane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2,3-Tribromobutane

Cat. No.: B13810187

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **1,2,3-tribromobutane** ($C_4H_7Br_3$). Due to the limited availability of public domain experimental spectra for this specific compound, this document outlines the standard methodologies for acquiring such data and presents a predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Chemical Structure and Stereochemistry

1,2,3-Tribromobutane possesses two stereocenters at the C2 and C3 positions, leading to the possibility of four stereoisomers (two pairs of enantiomers). The specific stereochemistry will influence the precise details of the NMR spectra, particularly the coupling constants. This guide will focus on the general spectroscopic features common to all stereoisomers, with notes on potential differences.

Caption: Figure 1. Chemical Structure of **1,2,3-Tribromobutane**

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1,2,3-tribromobutane**. These predictions are based on analogous structures and established spectroscopic correlation tables.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data for **1,2,3-Tribromobutane**

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H1 (CH ₂ Br)	3.7 - 4.0	Doublet of Doublets (dd)	J(H1, H2) ≈ 4-8
H2 (CHBr)	4.2 - 4.6	Multiplet (m)	J(H2, H1) ≈ 4-8, J(H2, H3) ≈ 2-6
H3 (CHBr)	4.5 - 4.9	Multiplet (m)	J(H3, H2) ≈ 2-6, J(H3, H4) ≈ 6-8
H4 (CH ₃)	1.8 - 2.1	Doublet (d)	J(H4, H3) ≈ 6-8

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data for **1,2,3-Tribromobutane**

Carbon	Predicted Chemical Shift (δ , ppm)
C1 (CH ₂ Br)	35 - 45
C2 (CHBr)	50 - 60
C3 (CHBr)	55 - 65
C4 (CH ₃)	20 - 30

Infrared (IR) Spectroscopy

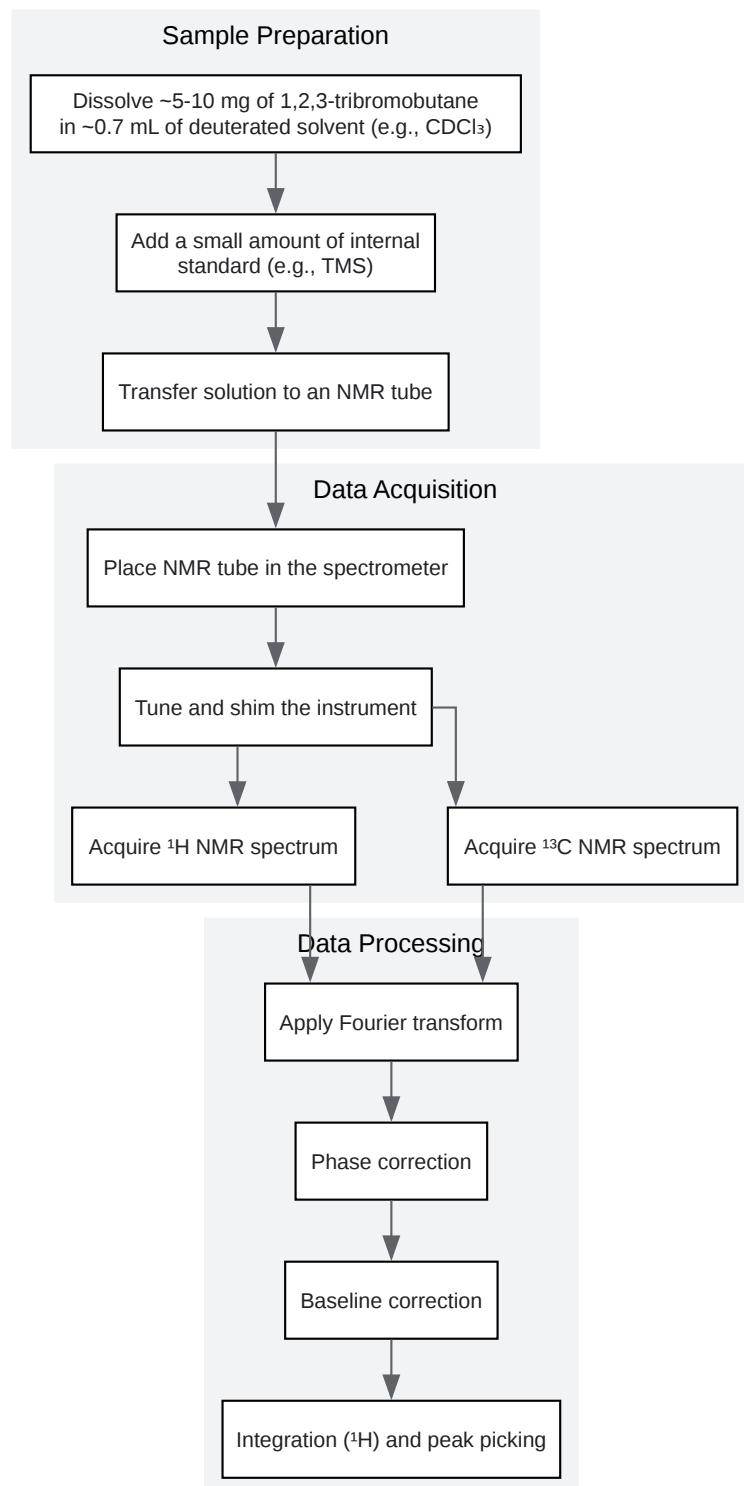
Table 3: Predicted IR Absorption Bands for **1,2,3-Tribromobutane**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
C-H (alkane) stretching	2950 - 3000	Medium-Strong
C-H bending	1370 - 1470	Medium
C-Br stretching	500 - 680	Strong

Mass Spectrometry (MS)

The mass spectrum of **1,2,3-tribromobutane** is expected to show a characteristic isotopic pattern for a molecule containing three bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in a cluster of molecular ion peaks (M, M+2, M+4, M+6).

Table 4: Predicted Mass Spectrometry Data for **1,2,3-Tribromobutane**

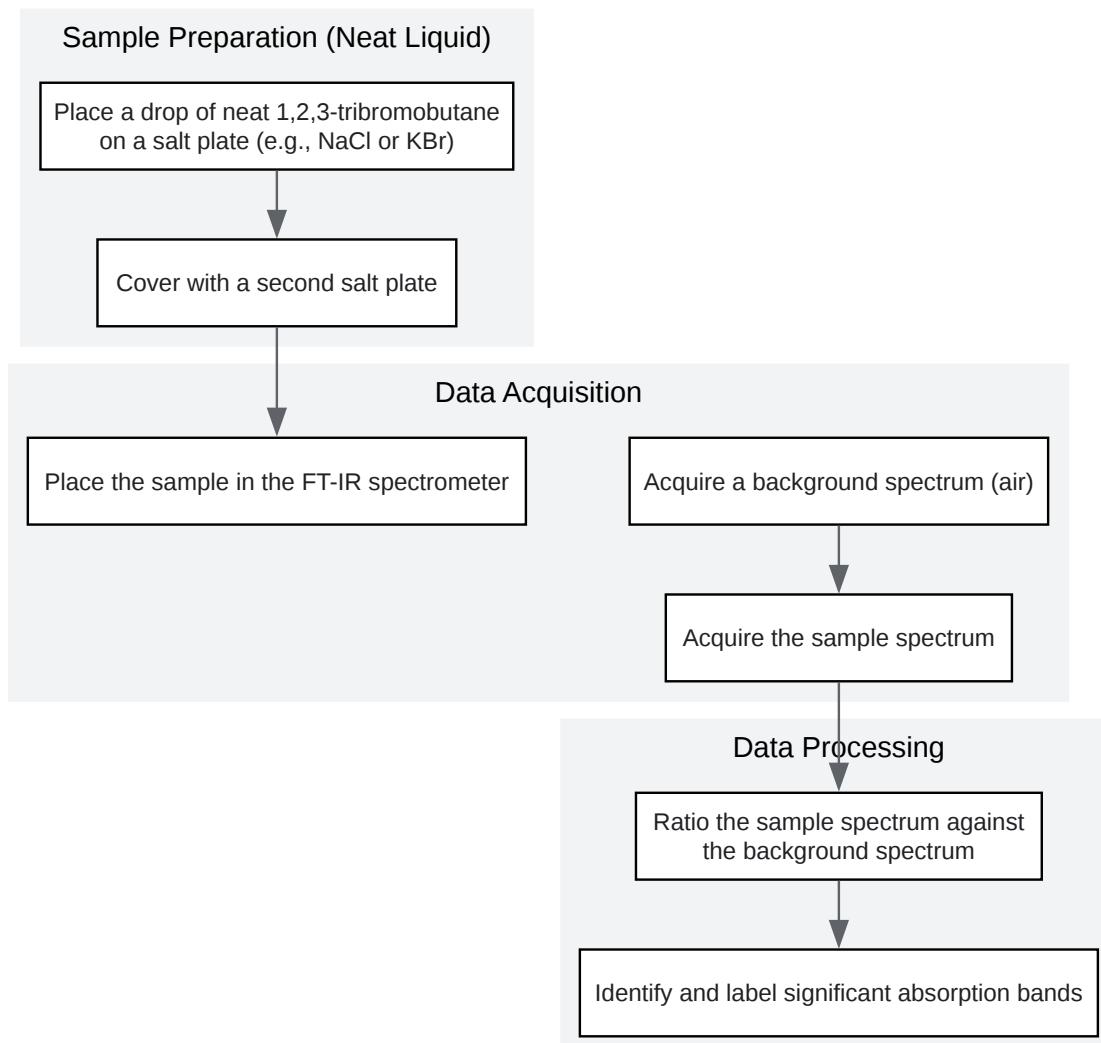

m/z	Interpretation	Notes
292/294/296/298	[M] ⁺ (Molecular ion)	Isotopic cluster due to three Br atoms
213/215/217	[M-Br] ⁺	Loss of a bromine atom
134/136	[M-2Br-H] ⁺	Loss of two bromine atoms and a hydrogen
55	[C ₄ H ₇] ⁺	Butenyl cation

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a compound such as **1,2,3-tribromobutane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Figure 2. Workflow for NMR Spectroscopic Analysis


[Click to download full resolution via product page](#)

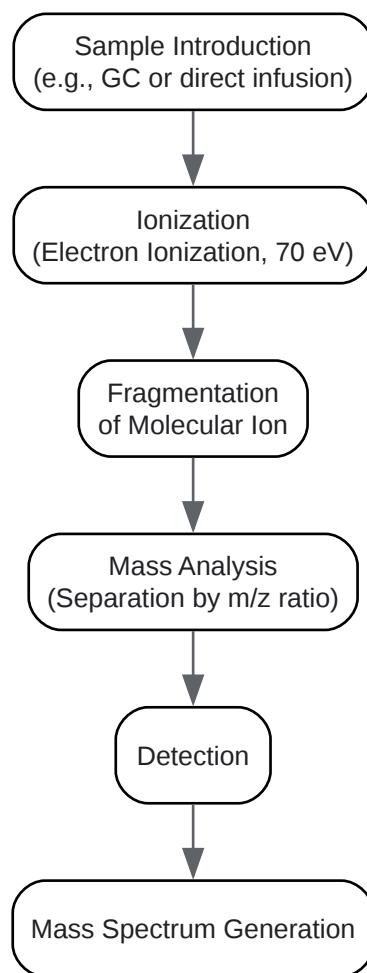
Caption: Figure 2. Workflow for NMR Spectroscopic Analysis

- Sample Preparation: Approximately 5-10 mg of **1,2,3-tribromobutane** is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), in a clean, dry vial. A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing ($\delta = 0.00$ ppm). The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
- ^1H NMR Acquisition: The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution. A standard one-pulse ^1H NMR experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans for good signal-to-noise.
- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C NMR spectrum is acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
- Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard. For ^1H NMR spectra, the signals are integrated to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

Figure 3. Workflow for FT-IR Spectroscopic Analysis

[Click to download full resolution via product page](#)


Caption: Figure 3. Workflow for FT-IR Spectroscopic Analysis

- **Sample Preparation:** For a liquid sample like **1,2,3-tribromobutane**, the simplest method is to prepare a neat film. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are then gently pressed together to form a thin film.
- **Instrumentation:** A Fourier-transform infrared (FT-IR) spectrometer is used.

- Data Acquisition: A background spectrum of the empty sample compartment (or clean salt plates) is recorded. The prepared sample is then placed in the spectrometer, and the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Figure 4. Logical Flow of Electron Ionization Mass Spectrometry

[Click to download full resolution via product page](#)

Caption: Figure 4. Logical Flow of Electron Ionization Mass Spectrometry

- Sample Introduction: A dilute solution of **1,2,3-tribromobutane** in a volatile solvent (e.g., methanol or dichloromethane) is prepared. The sample can be introduced into the mass spectrometer via a direct infusion pump or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.
- Ionization: Electron ionization (EI) is a standard method for this type of molecule. The sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a radical cation (the molecular ion, $M^{+\bullet}$).
- Mass Analysis: The resulting ions (the molecular ion and various fragment ions formed by its decomposition) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
- To cite this document: BenchChem. [Spectroscopic Profile of 1,2,3-Tribromobutane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13810187#spectroscopic-data-nmr-ir-ms-for-1-2-3-tribromobutane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com